molecular formula C23H23ClN2O B8443035 1-{[2-(2-Chlorophenyl)-quinolin-4-yl]-carbonyl}-2,6-dimethylpiperidine

1-{[2-(2-Chlorophenyl)-quinolin-4-yl]-carbonyl}-2,6-dimethylpiperidine

Cat. No. B8443035
M. Wt: 378.9 g/mol
InChI Key: IPKVOCVPUOMEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(2-Chlorophenyl)-quinolin-4-yl]-carbonyl}-2,6-dimethylpiperidine is a useful research compound. Its molecular formula is C23H23ClN2O and its molecular weight is 378.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[2-(2-Chlorophenyl)-quinolin-4-yl]-carbonyl}-2,6-dimethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(2-Chlorophenyl)-quinolin-4-yl]-carbonyl}-2,6-dimethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-{[2-(2-Chlorophenyl)-quinolin-4-yl]-carbonyl}-2,6-dimethylpiperidine

Molecular Formula

C23H23ClN2O

Molecular Weight

378.9 g/mol

IUPAC Name

[2-(2-chlorophenyl)quinolin-4-yl]-(2,6-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H23ClN2O/c1-15-8-7-9-16(2)26(15)23(27)19-14-22(18-11-3-5-12-20(18)24)25-21-13-6-4-10-17(19)21/h3-6,10-16H,7-9H2,1-2H3

InChI Key

IPKVOCVPUOMEMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Chlorophenyl)-quinoline-4-carboxylic acid (5.7 g) and thionyl chloride (15 ml) are heated under reflux for 1 hour. The thionyl chloride is evaporated off, the residue is taken up in toluene (40 ml) and the toluene is also evaporated off. Toluene (50 ml) is then added to the residue obtained, followed by the dropwise introduction of 2,6-dimethylpiperidine (6.78 g), with stirring. The mixture is stirred for 1 hour at ambient temperature, the precipitate is filtered off and the filtrate is evaporated under reduced pressure. The residue is taken up in water (50 ml) and chloroform (50 ml). The organic phase is decanted and the aqueous phase is extracted with chloroform (50 ml). The organic phases are combined, dried over magnesium sulphate and evaporated under reduced pressure.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step Two

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